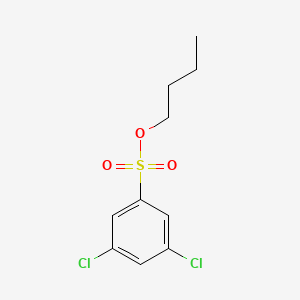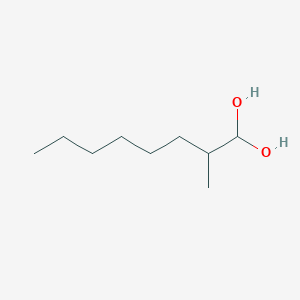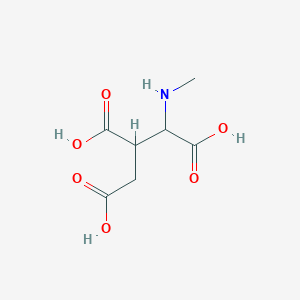
Heptacosa-3,23-diene-1,25-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptacosa-3,23-diene-1,25-diyne is a unique organic compound characterized by its long carbon chain with conjugated double and triple bonds. Its molecular formula is C27H44, and it is known for its distinctive structure, which includes two double bonds and two triple bonds positioned at specific locations along the carbon chain .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of heptacosa-3,23-diene-1,25-diyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes using palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product .
化学反応の分析
Types of Reactions: Heptacosa-3,23-diene-1,25-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or diketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double and triple bonds to form saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure and temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of diols or diketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Heptacosa-3,23-diene-1,25-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of heptacosa-3,23-diene-1,25-diyne involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo various chemical reactions makes it a versatile tool in studying molecular pathways and mechanisms .
類似化合物との比較
Hexacosa-3,23-diene-1,25-diyne: Similar structure but with a shorter carbon chain.
Octacosa-3,23-diene-1,25-diyne: Similar structure but with a longer carbon chain.
Heptacosa-3,23-diene-1,25-diyne derivatives: Compounds with additional functional groups attached to the carbon chain
Uniqueness: this compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. Its long carbon chain and conjugated system make it an interesting compound for various applications in research and industry .
特性
CAS番号 |
184694-53-9 |
|---|---|
分子式 |
C27H44 |
分子量 |
368.6 g/mol |
IUPAC名 |
heptacosa-3,23-dien-1,25-diyne |
InChI |
InChI=1S/C27H44/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h1,5,7-8,10H,9,11-27H2,2H3 |
InChIキー |
OPSYRLQEOSPUSB-UHFFFAOYSA-N |
正規SMILES |
CC#CC=CCCCCCCCCCCCCCCCCCCC=CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)



![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)



![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)

![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)
